molecular formula C13H20O3 B15287542 methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate

methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate

Cat. No.: B15287542
M. Wt: 224.30 g/mol
InChI Key: HZUIVFLJTXUXNQ-WAYWQWQTSA-N
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Description

(+/-)-Jasmonic acid methyl ester is a naturally occurring organic compound that belongs to the family of jasmonates. These compounds are derived from jasmonic acid, a plant hormone that plays a crucial role in regulating plant growth, development, and stress responses. (+/-)-Jasmonic acid methyl ester is known for its role in plant defense mechanisms, particularly in response to herbivory and pathogen attacks.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Jasmonic acid methyl ester typically involves the esterification of jasmonic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

Jasmonic acid+MethanolAcid catalyst(+/-)-Jasmonic acid methyl ester+Water\text{Jasmonic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{(+/-)-Jasmonic acid methyl ester} + \text{Water} Jasmonic acid+MethanolAcid catalyst​(+/-)-Jasmonic acid methyl ester+Water

Industrial Production Methods

Industrial production of (+/-)-Jasmonic acid methyl ester often employs similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity (+/-)-Jasmonic acid methyl ester.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Jasmonic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form jasmonic acid or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to jasmonic acid or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Jasmonic acid and its oxidized derivatives.

    Reduction: Reduced forms of jasmonic acid.

    Substitution: Various substituted jasmonates depending on the nucleophile used.

Scientific Research Applications

(+/-)-Jasmonic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other jasmonates and related compounds.

    Biology: It is extensively studied for its role in plant physiology, particularly in stress responses and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in agriculture to enhance plant resistance to pests and diseases, and in the fragrance industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of (+/-)-Jasmonic acid methyl ester involves its interaction with specific receptors in plants, such as the jasmonate ZIM-domain (JAZ) proteins. Upon binding to these receptors, it triggers a cascade of signaling events that lead to the activation of defense genes and the production of secondary metabolites involved in plant defense. The molecular targets and pathways involved include the COI1-JAZ signaling pathway and the activation of transcription factors like MYC2.

Comparison with Similar Compounds

Similar Compounds

    Methyl jasmonate: Another ester of jasmonic acid, widely studied for its similar biological activities.

    Jasmonic acid: The parent compound, which also plays a crucial role in plant defense mechanisms.

    12-Oxo-phytodienoic acid (OPDA): A precursor in the biosynthesis of jasmonic acid and its derivatives.

Uniqueness

(+/-)-Jasmonic acid methyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and biological activities. Its volatility and ability to act as a signaling molecule in plants make it particularly valuable in agricultural and biological research.

Properties

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate

InChI

InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h5-6,10-11H,3-4,7-9H2,1-2H3/b6-5-

InChI Key

HZUIVFLJTXUXNQ-WAYWQWQTSA-N

Isomeric SMILES

CCC/C=C\C1C(CCC1=O)CC(=O)OC

Canonical SMILES

CCCC=CC1C(CCC1=O)CC(=O)OC

Origin of Product

United States

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